molecular formula C9H8O5 B1220248 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid CAS No. 2021-40-1

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B1220248
CAS No.: 2021-40-1
M. Wt: 196.16 g/mol
InChI Key: HQAYTVADCVBACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid is an organic compound with a complex structure that includes both phenolic and carboxylic acid functional groups. This compound is known for its potential antioxidant properties and is often studied for its various applications in scientific research.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), are end-products from gut microbiota from dietary polyphenols . These compounds might contribute to their health benefits by interacting with various targets in the body .

Mode of Action

It is suggested that similar compounds like hmpa might interact with their targets to bring about beneficial health effects

Biochemical Pathways

It is known that similar compounds like hmpa can influence hepatic lipid metabolism via gpr41 . This suggests that 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid might also affect similar pathways and have downstream effects on lipid metabolism.

Pharmacokinetics

Studies on hmpa in sprague-dawley rats have shown that after oral administration, intact and conjugated hmpas in the bloodstream were detected and reached the maximum concentration in 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles .

Result of Action

It is suggested that similar compounds like hmpa might have various beneficial health effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . Therefore, factors that influence the gut microbiota, such as diet and lifestyle, could potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as hydroxycinnamate reductase, which facilitates its conversion into other bioactive compounds . Additionally, it interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance muscle function and improve hepatic glucose and lipid metabolism . Furthermore, it inhibits protein catabolism and promotes muscle development, indicating its potential benefits in muscle health and performance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors such as GPR41, which plays a crucial role in lipid metabolism and anti-obesity effects . The compound also influences enzyme activity, either inhibiting or activating them, which in turn affects gene expression and metabolic pathways. These molecular interactions are vital for understanding the compound’s therapeutic potential and its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, and its degradation products have been analyzed to determine their impact on cellular processes . Long-term studies have indicated that the compound maintains its beneficial effects on muscle function and metabolism, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve metabolic functions, while high doses may lead to adverse effects such as toxicity and metabolic imbalances . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. It is metabolized by gut microbiota into metabolites such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, which further participates in metabolic processes . These pathways are essential for understanding the compound’s role in metabolism and its potential health benefits.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes, ensuring its availability for metabolic processes and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on metabolic pathways and cellular processes . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring its proper function and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable carboxylic acid derivative under acidic conditions. One common method is the Knoevenagel condensation, where 4-hydroxy-3-methoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced phenolic compounds.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as neurodegenerative disorders.

    Industry: Utilized in the development of new materials with enhanced antioxidant properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoacetic acid is unique due to its specific structure, which combines both phenolic and carboxylic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as an antioxidant compared to similar compounds.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAYTVADCVBACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174059
Record name Vanilglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2021-40-1
Record name Vanilglycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanilglycolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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